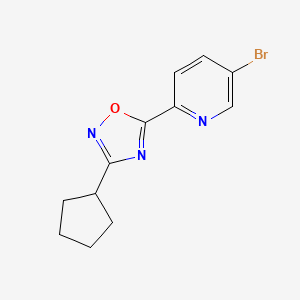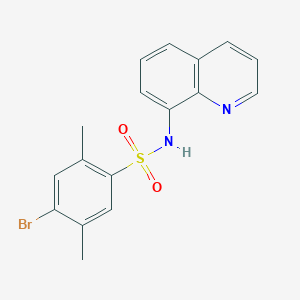![molecular formula C10H17NO B7440263 1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one](/img/structure/B7440263.png)
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-Azabicyclo[3.2.1]octan-3-yl}propan-1-one, commonly known as quinuclidinone, is a bicyclic organic compound that has been used in various scientific research applications. Quinuclidinone is a versatile compound that has been used as a building block in the synthesis of many bioactive compounds.
作用机制
The mechanism of action of quinuclidinone is not fully understood. However, it is known to act as a cholinergic agent, which means that it affects the activity of the neurotransmitter acetylcholine. Quinuclidinone has been shown to bind to the acetylcholine receptor and inhibit its activity. This mechanism of action makes quinuclidinone a potential therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Quinuclidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which can improve cognitive function. Quinuclidinone has also been shown to have antinociceptive effects, which means that it can reduce pain. Additionally, quinuclidinone has been shown to have anticonvulsant effects, which means that it can reduce the severity and frequency of seizures.
实验室实验的优点和局限性
Quinuclidinone has several advantages for lab experiments. It is a versatile compound that can be used as a building block in the synthesis of many bioactive compounds. Quinuclidinone is also relatively easy to synthesize and is commercially available. However, there are some limitations to using quinuclidinone in lab experiments. It is a highly reactive compound that can be difficult to handle. Additionally, quinuclidinone can be expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the use of quinuclidinone in scientific research. One potential direction is the development of novel therapeutic agents for the treatment of neurological disorders. Quinuclidinone has been shown to have potential as a therapeutic agent for Alzheimer's disease, and further research could lead to the development of new drugs. Another potential direction is the development of new synthetic methods for quinuclidinone and its derivatives. New synthetic methods could improve the yield and purity of quinuclidinone and could lead to the discovery of new bioactive compounds. Finally, quinuclidinone could be used as a chiral auxiliary in the synthesis of new drugs, which could improve their efficacy and reduce their side effects.
Conclusion:
In conclusion, quinuclidinone is a versatile compound that has been used in various scientific research applications. It is a potential therapeutic agent for the treatment of neurological disorders and has been used as a building block in the synthesis of many bioactive compounds. Quinuclidinone has several advantages for lab experiments, but there are also some limitations to its use. Future research on quinuclidinone could lead to the development of new drugs and synthetic methods.
合成方法
Quinuclidinone can be synthesized through a variety of methods, including the reaction of 2-cyclohexenone with N-methylpiperidine in the presence of a strong acid catalyst. Another method involves the reaction of cyclohexanone with N-methylpiperidine in the presence of a strong base catalyst. The yield of quinuclidinone can be improved by using a chiral catalyst.
科学研究应用
Quinuclidinone has been used in various scientific research applications, including the synthesis of bioactive compounds, drug discovery, and as a chiral auxiliary. Quinuclidinone has been used as a building block in the synthesis of many alkaloids, including galanthamine, a compound that has been used to treat Alzheimer's disease. Quinuclidinone has also been used as a starting material for the synthesis of chiral amines, which are important building blocks for pharmaceuticals.
属性
IUPAC Name |
1-(3-azabicyclo[3.2.1]octan-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-10(12)11-6-8-3-4-9(5-8)7-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDZDQMWFUFQFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC2CCC(C2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyclohexen-1-yl)-N-[1-(2-hydroxyethyl)-2-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl]acetamide](/img/structure/B7440180.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-2-propan-2-ylpyrimidine](/img/structure/B7440192.png)

![N-cyclohexyl-2-[5-[(2-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7440207.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B7440214.png)

![7-chloro-N-[(4-methoxyoxan-4-yl)methyl]quinoline-2-carboxamide](/img/structure/B7440224.png)

![N-(4-cyano-5-methyl-1H-pyrazol-3-yl)-4-methoxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7440234.png)

![3-(Cyclopropylmethyl)-1-[(3-phenyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)sulfonyl]imidazolidin-4-one](/img/structure/B7440243.png)

![4-[[(3-Bromo-2-methylpyridin-4-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7440271.png)
